molecular formula C20H23N5O2 B2839536 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea CAS No. 2034204-10-7

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea

Cat. No.: B2839536
CAS No.: 2034204-10-7
M. Wt: 365.437
InChI Key: QKBAYTOILPSKOX-QAQDUYKDSA-N
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Description

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea likely involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the pyrazine group, and the final coupling with the phenethylurea moiety. Typical reaction conditions might include:

    Cyclohexyl ring formation: This could involve cyclization reactions under acidic or basic conditions.

    Pyrazine introduction: This step might involve nucleophilic substitution or coupling reactions using appropriate reagents.

    Phenethylurea coupling: The final step could involve urea formation through condensation reactions.

Industrial Production Methods

Industrial production methods would likely optimize the synthetic route for scalability, cost-effectiveness, and yield. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions and high throughput.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea: Unique due to its specific structural features.

    Other pyrazine derivatives: May share some chemical properties but differ in biological activity or applications.

    Cyclohexylurea compounds: Similar in structure but may have different reactivity or uses.

Uniqueness

This compound stands out due to its combination of a cyclohexyl ring, pyrazine moiety, and phenethylurea group, which could confer unique chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c21-14-18-19(23-13-12-22-18)27-17-8-6-16(7-9-17)25-20(26)24-11-10-15-4-2-1-3-5-15/h1-5,12-13,16-17H,6-11H2,(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBAYTOILPSKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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